molecular formula C18H17ClN2O2 B4561339 4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4561339
M. Wt: 328.8 g/mol
InChI Key: PIMJMNXSKATGFJ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to an indole moiety, which is further substituted with a methoxy group and a chloro group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The chloro group is usually introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the indole intermediate, followed by functional group modifications to introduce the methoxy and chloro substituents. The final step involves the formation of the benzamide linkage through amidation reactions using reagents like benzoyl chloride and amines .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxo derivatives, while substitution of the chloro group can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors and other G-protein-coupled receptors . This binding can modulate various signaling pathways, leading to the observed biological effects. The methoxy and chloro substituents may also contribute to the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both methoxy and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the indole moiety provides a distinct profile that sets it apart from other similar compounds .

Properties

IUPAC Name

4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-15-6-7-16-13(11-21-17(16)10-15)8-9-20-18(22)12-2-4-14(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMJMNXSKATGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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